9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-
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Overview
Description
9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)- is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of an amino group and a cyclohexylamino group attached to the anthracenedione core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)- typically involves the following steps:
Nitration: Anthracene is nitrated to form 9,10-dinitroanthracene.
Reduction: The dinitro compound is reduced to 9,10-diaminoanthracene.
Cyclohexylation: One of the amino groups is then reacted with cyclohexylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of N-substituted anthraquinone derivatives.
Scientific Research Applications
9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)- involves its interaction with cellular components, leading to various biological effects:
Molecular Targets: The compound targets DNA and enzymes involved in cellular replication.
Pathways Involved: It interferes with the electron transport chain and induces oxidative stress, leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedione, 1-amino-4-hydroxy-: Known for its use in dyes and pigments.
9,10-Anthracenedione, 1-amino-: Utilized in the synthesis of various organic compounds.
9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy-: Investigated for its biological activities.
Properties
CAS No. |
6408-45-3 |
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Molecular Formula |
C20H20N2O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-amino-4-(cyclohexylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H20N2O2/c21-15-10-11-16(22-12-6-2-1-3-7-12)18-17(15)19(23)13-8-4-5-9-14(13)20(18)24/h4-5,8-12,22H,1-3,6-7,21H2 |
InChI Key |
KXKQOXULEPSPIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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